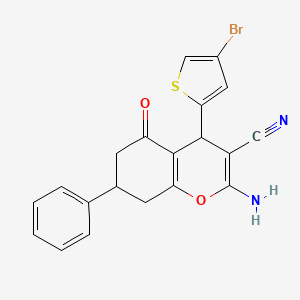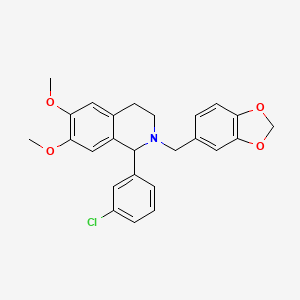![molecular formula C19H21F3N2O B4888813 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B4888813.png)
1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine, also known as MPTP, is a chemical compound that has been widely used in scientific research applications. MPTP is a derivative of piperazine and is a selective agonist for the serotonin 5-HT1A receptor. It has been synthesized using various methods and has been found to have significant biochemical and physiological effects on the human body.
作用机制
1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine acts as a selective agonist for the serotonin 5-HT1A receptor, which is a G protein-coupled receptor. Activation of this receptor leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in hyperpolarization of the cell membrane. This, in turn, leads to a decrease in the release of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been found to have significant biochemical and physiological effects on the human body. It has been shown to reduce anxiety and depression-like behavior in animal models. It has also been found to have analgesic effects, reducing pain sensitivity in animal models.
实验室实验的优点和局限性
The advantages of using 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments include its selectivity for the serotonin 5-HT1A receptor and its well-defined mechanism of action. However, the limitations include its potential toxicity and the need for careful dosing to avoid adverse effects.
未来方向
There are several future directions for research involving 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine. These include investigating its potential use as a therapeutic agent for anxiety, depression, and pain. Additionally, further studies are needed to elucidate its mechanism of action and its effects on other neurotransmitter systems. Finally, research is needed to develop safer and more effective derivatives of 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine for use in scientific research and potential therapeutic applications.
Conclusion:
In conclusion, 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a chemical compound that has been widely used in scientific research applications. It has been synthesized using various methods and has been found to have significant biochemical and physiological effects on the human body. 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine acts as a selective agonist for the serotonin 5-HT1A receptor and has been used to study the mechanism of action of these receptors. While there are potential advantages to using 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments, there are also limitations that need to be considered. Future research directions for 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine include investigating its potential therapeutic applications and developing safer and more effective derivatives.
合成方法
1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine can be synthesized using several methods, including the reaction of 4-methoxyphenylpiperazine with 2-(trifluoromethyl)benzyl chloride in the presence of a base. Another method involves the reaction of 4-methoxyphenylpiperazine with 2-(trifluoromethyl)benzyl bromide in the presence of a palladium catalyst.
科学研究应用
1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been used in scientific research to study the mechanism of action of serotonin 5-HT1A receptors. It has also been used to investigate the role of these receptors in various physiological processes, including anxiety, depression, and pain. 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been found to have significant effects on the central nervous system and has been used to study the neural circuits involved in these processes.
属性
IUPAC Name |
1-(4-methoxyphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2O/c1-25-17-8-6-16(7-9-17)24-12-10-23(11-13-24)14-15-4-2-3-5-18(15)19(20,21)22/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPHLHIAZYFRJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B4888737.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4888742.png)

![1-ethyl-7,8-dimethoxy-5-(2-methylphenyl)-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4888760.png)
![N-(3-bromophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4888766.png)
![N-[4-(2-amino-3-cyano-7-hydroxy-4H-chromen-4-yl)phenyl]acetamide](/img/structure/B4888769.png)
![2,5-dichloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4888778.png)

![N-(4-bromophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4888791.png)
![4-methoxy-3-nitro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide](/img/structure/B4888793.png)

![N-[3-(1H-indol-2-yl)phenyl]-1-(methoxyacetyl)-4-piperidinecarboxamide](/img/structure/B4888831.png)

![ethyl 5-methyl-4-[(4-methylphenyl)amino]thieno[2,3-d]pyrimidine-6-carboxylate hydrochloride](/img/structure/B4888841.png)